REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.Br[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]Br.[H-].[Na+].O>C1COCC1.CS(C)=O>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2([C:9]#[N:10])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)=[CH:4][CH:3]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
26.2 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)CC#N
|
Name
|
|
Quantity
|
26.2 mmol
|
Type
|
reactant
|
Smiles
|
BrCCCCCBr
|
Name
|
THF DMSO
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CS(=O)C
|
Name
|
|
Quantity
|
55.1 mmol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
WASH
|
Details
|
layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The residue was purified by means of CC (10-80% EtOAc/Hept)
|
Type
|
CUSTOM
|
Details
|
to provide a colorless solid
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=N1)C1(CCCCC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |